methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
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Properties
IUPAC Name |
methyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O5S2.ClH/c1-5-8-15-29(16-9-6-2)36(32,33)20-12-10-19(11-13-20)24(30)27-25-23(26(31)34-4)21-14-17-28(7-3)18-22(21)35-25;/h10-13H,5-9,14-18H2,1-4H3,(H,27,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUMHNCSFRGBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that belongs to the thienopyridine class of derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 366.5 g/mol. The presence of the sulfonamide moiety (N,N-dibutylsulfamoyl) is significant for its interaction with biological targets.
Biological Activity
1. Antimicrobial Activity
Research indicates that thienopyridine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains. Specifically, it has been tested against Gram-positive and Gram-negative bacteria, showing inhibitory effects that suggest potential as an antimicrobial agent .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the synthesis of pro-inflammatory mediators. For instance, it may inhibit cyclooxygenase (COX) enzymes or lipoxygenases (LOX), leading to reduced production of inflammatory cytokines .
3. Anticancer Properties
this compound has shown promise in cancer research. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Further studies are needed to elucidate the specific molecular targets and pathways involved.
The exact mechanism of action remains partially understood but is believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory responses and cancer proliferation.
- Receptor Interaction : It could bind to specific receptors or proteins involved in signaling pathways that regulate cell growth and inflammation .
Case Studies
-
Antimicrobial Efficacy
- In a study examining various thienopyridine derivatives, this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli .
-
Anti-inflammatory Mechanism
- A recent investigation into the anti-inflammatory effects demonstrated that treatment with this compound resulted in significant reductions in tumor necrosis factor-alpha (TNF-α) levels in murine models of inflammation .
- Anticancer Activity
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including amide coupling, sulfamoylation, and cyclization. Key parameters include:
- Temperature control : Maintain 0–5°C during sulfamoylation to minimize side reactions (e.g., over-sulfonation) .
- Solvent selection : Use polar aprotic solvents like DMF or DCM for intermediates to enhance solubility and reaction homogeneity .
- Catalyst optimization : Employ coupling agents such as HATU or EDCI for efficient amide bond formation .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at C6 and dibutylsulfamoyl at C4) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z [M+H]+ ~650) and fragmentation patterns .
- X-ray crystallography : Resolve 3D conformation to assess steric hindrance in the tetrahydrothieno-pyridine core .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer :
- Solubility enhancers : Use DMSO for stock solutions (≤10% v/v) to avoid precipitation in aqueous buffers .
- Surfactant incorporation : Add Tween-80 (0.1%) to cell culture media for improved dispersion .
Advanced Research Questions
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay standardization : Compare IC50 values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .
- Metabolic stability checks : Perform liver microsome assays to rule out rapid degradation skewing activity results .
Q. What strategies are recommended for designing in vivo studies to evaluate pharmacokinetics (PK) and toxicity?
- Methodological Answer :
- Dose optimization : Conduct preliminary MTD studies in rodents (start at 10 mg/kg, escalate to 50 mg/kg) .
- Bioavailability enhancement : Formulate with cyclodextrin-based carriers to improve oral absorption .
- Toxicogenomics : Use RNA-seq to identify off-target gene expression changes in liver/kidney tissues .
Q. How can computational modeling guide target identification for this compound?
- Methodological Answer :
- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding affinities for sulfamoyl-interacting targets (e.g., carbonic anhydrases) .
- MD simulations : Simulate ligand-protein interactions over 100 ns to assess stability of the dibutylsulfamoyl group in hydrophobic pockets .
Data Interpretation and Experimental Design
Q. How to address discrepancies in SAR (Structure-Activity Relationship) studies between this compound and its analogs?
- Methodological Answer :
- Substituent scanning : Synthesize analogs with incremental modifications (e.g., replacing dibutylsulfamoyl with dimethylsulfamoyl) to isolate functional group contributions .
- Free-energy calculations : Use MM-GBSA to quantify binding energy differences between analogs .
Q. What experimental controls are essential for stability studies under varying pH and temperature?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
